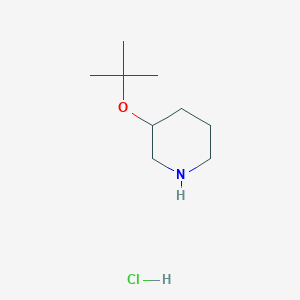

3-(tert-Butoxy)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

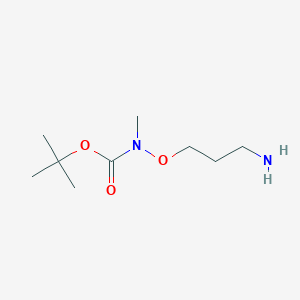

“3-(tert-Butoxy)piperidine hydrochloride” is a chemical compound with a molecular weight of 193.72 . It is also known by its IUPAC name, "this compound" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chloride atom. Physical and Chemical Properties Analysis

“this compound” is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, including compounds structurally related to tert-butoxy derivatives, are recognized for their pivotal role in asymmetric synthesis, particularly in the stereoselective formation of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide, a compound with functional similarities, underscores the potential of 3-(tert-Butoxy)piperidine hydrochloride in mediating asymmetric N-heterocycle synthesis. Such methodologies facilitate access to structurally diverse piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutic compounds (Philip et al., 2020).

Antioxidant Applications and Environmental Persistence

Synthetic phenolic antioxidants (SPAs), which might include or relate to the structural framework of this compound, are widely utilized across various industrial and commercial products to inhibit oxidative reactions and extend product shelf life. Recent studies highlight the environmental occurrence, human exposure, and potential toxicity of SPAs, offering a foundation for understanding the environmental and biological impacts of related compounds (Liu & Mabury, 2020).

Applications in Metal Chelation and Biomedical Research

Hydroxypyridinones, a class closely related to pyridine derivatives, have shown promise as efficient metal chelators, particularly for aluminum and iron, suggesting potential medical applications for similar structures like this compound. These compounds are under investigation for improving physico-chemical and pharmacokinetic properties in chelation therapy, indicating the utility of tert-butoxy derivatives in medical research and treatment modalities (Santos, 2002).

Piperine and Piperidine Derivatives in Pharmacology

The piperidine skeleton is central to the biological activity of many compounds, including piperine, which is known for its diverse physiological effects. This relevance points to the potential pharmacological applications of this compound in enhancing digestive capacity, exerting antioxidant effects, and improving drug bioavailability. Such compounds can influence a wide range of biological pathways, offering insights into the development of new therapeutic agents (Srinivasan, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

It’s known that piperidine derivatives can participate in various chemical reactions, including suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Biochemical Pathways

As a piperidine derivative, it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .

Result of Action

As a chemical reagent, it’s likely used in the synthesis of various organic compounds, potentially leading to a wide range of molecular and cellular effects depending on the specific compounds being synthesized .

Action Environment

The action, efficacy, and stability of 3-(tert-Butoxy)piperidine hydrochloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical reagents. For instance, it’s known that the compound should be stored at a temperature of 4 degrees Celsius .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE](/img/structure/B2444186.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)

![N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444201.png)

![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)